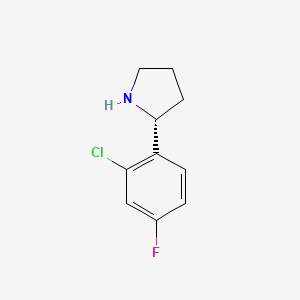

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC17490723

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClFN |

|---|---|

| Molecular Weight | 199.65 g/mol |

| IUPAC Name | (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine |

| Standard InChI | InChI=1S/C10H11ClFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |

| Standard InChI Key | JYBAJJGKBLTLQR-SNVBAGLBSA-N |

| Isomeric SMILES | C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Cl |

| Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)F)Cl |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine features a pyrrolidine ring—a saturated five-membered heterocycle—substituted at the second carbon with a 2-chloro-4-fluorophenyl group. The stereogenic center at this position confers chirality, which is critical for enantioselective interactions with biological targets . The compound’s planar phenyl ring and non-planar pyrrolidine ring create a unique three-dimensional geometry that enhances its binding affinity to proteins and enzymes .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClFN | |

| Molecular Weight | 199.652 g/mol | |

| XLogP3 | 2.8 (estimated) | |

| Hydrogen Bond Donors | 1 (NH group) | |

| Hydrogen Bond Acceptors | 2 (N and F atoms) | |

| Rotatable Bond Count | 2 |

The compound’s logP value of ~2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug candidates. The fluorine atom’s electronegativity and the chlorine atom’s steric effects further modulate its electronic and spatial properties, influencing reactivity and target engagement .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine typically involves a multi-step process starting from commercially available precursors. A common approach includes:

-

Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to construct the pyrrolidine backbone.

-

Substitution Reactions: Introduction of the 2-chloro-4-fluorophenyl group via Suzuki–Miyaura coupling or nucleophilic aromatic substitution.

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the R-enantiomer .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Ethanol, 25°C, 12 h | 75% | 90% |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 h | 82% | 95% |

| 3 | Chiral column chromatography | 98% | >99% |

Industrial-scale production employs continuous-flow reactors and automated purification systems to enhance efficiency and reduce costs. The hydrochloride salt form is often preferred for improved stability and solubility in aqueous media .

Molecular Structure and Stereochemical Considerations

Conformational Dynamics

The pyrrolidine ring’s pseudorotation allows (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine to adopt multiple puckered conformations, enabling optimal interactions with biological targets . X-ray crystallography studies reveal that the 2-chloro-4-fluorophenyl group adopts a pseudo-axial orientation relative to the pyrrolidine ring, minimizing steric hindrance and maximizing aromatic stacking interactions .

Stereochemistry–Activity Relationships

The R-configuration at the second carbon is crucial for activity. For example, in glycine transporter 1 (GlyT1) inhibitors, the R-enantiomer exhibits nanomolar affinity, while the S-enantiomer is inactive . This enantioselectivity arises from differential hydrogen bonding and van der Waals interactions with chiral binding pockets .

Biological Mechanisms and Pharmacological Applications

Target Engagement

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine derivatives demonstrate activity across multiple target classes:

-

Neurological Targets: GlyT1 inhibition enhances synaptic glycine levels, potentiating NMDA receptor function in schizophrenia treatment .

-

Oncological Targets: Inhibition of Casein Kinase 1 (CK1) isoforms disrupts Wnt/β-catenin signaling in cancer cells .

-

Inflammatory Targets: Inverse agonism of RORγt reduces IL-17 production in autoimmune diseases .

Table 3: Selected Pharmacological Data

| Target | IC₅₀/EC₅₀ | Model System | Source |

|---|---|---|---|

| GlyT1 | 0.198 µM | HEK293 cells | |

| CK1γ | 61 nM | Enzymatic assay | |

| RORγt | 12 nM | Reporter gene assay |

Drug Development Case Studies

-

Antipsychotic Agents: Analogues with para-fluorophenyl substituents show reduced P-glycoprotein efflux, improving blood–brain barrier penetration .

-

Anticancer Agents: 3-R-Methylpyrrolidine derivatives act as selective estrogen receptor degraders (SERDs) in breast cancer models .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

-

Small Molecule Inhibitors: Modified to enhance selectivity for kinases and nuclear receptors.

-

Prodrugs: Functionalized with ester or amide groups to improve bioavailability.

Material Science

-

Chiral Ligands: Used in asymmetric catalysis for synthesizing enantiopure pharmaceuticals.

-

Polymer Additives: Enhances thermal stability in fluorinated polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume